1-(Difluoromethyl)cyclobutane-1-carbaldehyde

Description

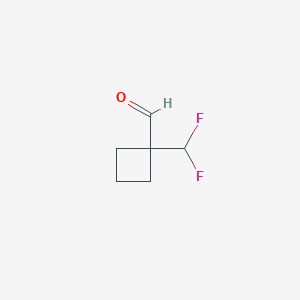

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-5(8)6(4-9)2-1-3-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIXAXQAYLPDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781544-23-7 | |

| Record name | 1-(difluoromethyl)cyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carbaldehyde typically involves the introduction of a difluoromethyl group into a cyclobutane framework. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions. This method is notable for its high atom economy and chemo-selectivity, utilizing renewable visible light as the reaction power . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and sustainable synthesis.

Chemical Reactions Analysis

1-(Difluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by photochemical methods.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: Its unique structural properties make it a valuable tool in the study of biological systems and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s stability and reactivity, while the aldehyde group allows for various chemical modifications. These interactions can influence biological pathways and molecular processes, making the compound a versatile tool in research and development .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoromethyl group in the fluorinated compound exerts strong electron-withdrawing effects, polarizing the aldehyde group and enhancing its electrophilicity . This contrasts with the hydroxy-methylpropyl substituent in the analog, which introduces electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. The latter may stabilize the aldehyde via intramolecular hydrogen bonding, reducing reactivity.

The hydroxyl group in the analog increases hydrophilicity, which may enhance aqueous solubility but reduce permeability.

Pharmacological Implications

Fluorinated Compound :

Fluorine’s ability to modulate pKa, lipophilicity, and binding interactions is well-documented in drug design . The difluoromethyl group may improve target affinity (e.g., enzyme inhibition) and prolong half-life.- Hydroxylated Analog: The hydroxyl group could serve as a hydrogen-bond donor, enhancing interactions with polar protein residues. However, increased hydrophilicity may reduce blood-brain barrier penetration.

Biological Activity

1-(Difluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- SMILES Notation : C1CC(C1)(C=O)C(F)F

- InChI Key : ZDIXAXQAYLPDBT-UHFFFAOYSA-N

The compound features a cyclobutane ring with a difluoromethyl group and an aldehyde functional group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The difluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to enzymes and receptors. This modification can lead to altered pharmacokinetics and improved therapeutic profiles compared to non-fluorinated analogs.

Key Mechanisms

- Enzyme Interaction : The difluoromethyl moiety may interact with active sites of enzymes, influencing their activity.

- Receptor Binding : Enhanced lipophilicity can improve membrane permeability, facilitating receptor engagement.

Biological Activity and Applications

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activities, particularly in the realm of medicinal chemistry. The following sections summarize relevant findings from various studies.

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Studies suggest that fluorinated compounds can exhibit increased effectiveness against certain bacterial strains due to their unique interaction mechanisms.

Case Study: Antitubercular Activity

A study highlighted the potential of fluorinated compounds in combating Mycobacterium tuberculosis. The introduction of fluorine atoms was shown to enhance the metabolic stability of drug candidates, leading to improved efficacy against resistant strains of tuberculosis .

Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(difluoromethyl)cyclobutane-1-carbaldehyde?

- Answer : The synthesis typically involves introducing the difluoromethyl group to a cyclobutane scaffold. A Sandmeyer-type reaction, as demonstrated for structurally similar compounds (e.g., 1-[(difluoromethyl)thio]-butane), can be adapted by substituting thiol precursors with aldehyde-containing intermediates . Key steps include:

- Cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis.

- Fluorination using selective agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

- Oxidation of primary alcohols to aldehydes using mild oxidants (e.g., TEMPO/NaClO).

- Data Table :

| Intermediate | CAS Number (Related) | Reference |

|---|---|---|

| Cyclobutane-1-carbaldehyde derivatives | 86290-37-1 ( ) | [5] |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (δ -120 to -140 ppm for CF groups) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHFO; calc. 146.05 g/mol).

- IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm) and C-F vibrations (~1100 cm).

- Chromatography : HPLC or GC-MS monitors purity (refer to for standardized protocols) .

Q. Why is the difluoromethyl group strategically important in this compound?

- Answer : The difluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent functional groups (e.g., amines) via electron-withdrawing effects .

- Improving lipophilicity (logP) for better membrane permeability.

- Influencing conformation through stereoelectronic effects, as shown in Protein Data Bank (PDB) studies of fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Catalysis : Employ palladium or copper catalysts for efficient C-F bond formation (see for fluorination protocols) .

- Temperature Control : Low temperatures (-78°C to 0°C) minimize side reactions during fluorination.

- Yield Data : Pilot studies on similar compounds report 60-75% yields under optimized conditions .

Q. How should contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Answer :

- Cross-Validation : Compare data with PubChem () and NIST Chemistry WebBook ( ) entries for related fluorinated aldehydes .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts; discrepancies >2 ppm suggest structural misassignment.

- Case Study : For 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid (CAS 1225532-90-0), NMR δ 160-165 ppm aligns with carbonyl groups .

Q. What computational approaches are effective for predicting the bioactivity of this compound?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450).

- MD Simulations : Analyze conformational stability of the cyclobutane ring in aqueous vs. lipid environments.

- PDB Analysis : Fluorine-protein interactions (e.g., van der Waals contacts) are documented in for analogous compounds .

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., equivalents, stirring rate).

- Data Integrity : Cross-reference spectral data with open-source databases (PubChem, NIST) to avoid reliance on non-peer-reviewed platforms .

- Ethical Compliance : For biological studies, follow protocols in for human/animal subject approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.